electronic properties of 2-nitro-1H-indene
electronic properties of 2-nitro-1H-indene
An In-Depth Technical Guide to the Electronic Properties of 2-Nitro-1H-Indene
Abstract
The introduction of a nitro group onto the indene scaffold profoundly alters its electronic landscape, bestowing upon it unique reactivity and potential for application in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the , synthesizing experimental protocols with theoretical insights. We delve into the synthesis, spectroscopic characterization, and computational analysis of its frontier molecular orbitals and electrostatic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal molecule.
Introduction: The Indene Scaffold and the Influence of Nitro-Functionalization
Indene is a polycyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring.[1][2] Its versatile reactivity makes it a valuable starting material in organic synthesis.[1] The strategic introduction of a nitro (-NO₂) group via electrophilic aromatic substitution is a key transformation that unlocks pathways to a wide array of functionalized derivatives.[1]
The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. Its presence on the indene core significantly modulates the molecule's electron density distribution, which in turn governs its spectroscopic signatures, chemical reactivity, and biological activity. Nitro-substituted indenes are recognized as valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] Understanding the electronic properties of isomers like 2-nitro-1H-indene is therefore crucial for designing novel molecular entities and predicting their behavior in chemical and biological systems.
Synthesis of 2-Nitro-1H-Indene via Electrophilic Nitration
The primary route to 2-nitro-1H-indene is the direct nitration of indene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The regioselectivity of the reaction is complex, as substitution can occur on both the five-membered and six-membered rings, leading to a mixture of isomers that require careful separation.[1]
Experimental Protocol: Mononitration of Indene
This protocol details a standard laboratory procedure for the mononitration of indene, which is expected to yield a mixture of isomers including 2-nitro-1H-indene.
Causality Behind Experimental Choices:
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Low Temperature (0-5 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to control the reaction rate, minimizing the formation of unwanted byproducts.[1]
-
Strong Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
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Controlled Addition: Dropwise addition of the indene solution to the nitrating mixture ensures that the concentration of the reactant is kept low, further helping to control the exothermicity and improve selectivity.[1]
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Aqueous Work-up: Pouring the reaction mixture over ice serves to quench the reaction by diluting the acid and hydrolyzing any remaining reactive species. The subsequent washes with sodium bicarbonate neutralize the acidic medium.[1]
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Chromatographic Purification: Due to the formation of multiple isomers, column chromatography is essential for isolating the desired 2-nitro-1H-indene from other products like 3-nitro-1H-indene and 5-nitro-1H-indene.[1]
Step-by-Step Methodology:
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Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.5 eq.) in an ice-salt bath to 0-5 °C.[1] Slowly add concentrated nitric acid (1.5 eq.) dropwise with continuous stirring, ensuring the temperature remains below 10 °C.[1]
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Reactant Preparation: Dissolve indene (1.0 eq.) in dichloromethane in a separate flask.
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Reaction: Slowly add the indene solution to the cold nitrating mixture via the dropping funnel over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.[1]
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Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
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Quenching and Extraction: Once the reaction is complete, carefully pour the mixture over crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[1]
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the different nitroindene isomers.[1]
Caption: Workflow for the synthesis of 2-nitro-1H-indene.
Physicochemical and Spectroscopic Characterization
The electronic perturbations induced by the nitro group are directly observable through various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Expected to be a yellow solid or oil | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the nitro functional group. The key diagnostic peaks for 2-nitro-1H-indene are the asymmetric and symmetric stretching vibrations of the N-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group at the C2 position causes a significant downfield shift (deshielding) of the proton at C3 and the protons on the adjacent aromatic ring compared to unsubstituted indene.
UV-Visible Spectroscopy
The introduction of the nitro group, a potent chromophore, extends the conjugation of the π-system. This results in a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to indene, corresponding to lower energy π→π* and n→π* electronic transitions.
| Spectroscopic Data | Characteristic Signature | Rationale |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch)[1] | These two strong absorptions are definitive indicators of the nitro group. |
| ¹H NMR (ppm) | Protons adjacent to the NO₂ group will be shifted downfield. | The strong electron-withdrawing effect of the nitro group deshields nearby protons. |
| ¹³C NMR (ppm) | The C2 carbon directly attached to the NO₂ group will be significantly deshielded. | Direct attachment to the electronegative nitro group reduces electron density at the C2 carbon. |
| UV-Vis (nm) | λ_max shifted to longer wavelengths compared to indene. | The nitro group acts as a chromophore, extending the π-conjugated system and lowering the energy of electronic transitions. |
Computational Analysis of Electronic Structure
To gain deeper insight into the electronic properties that govern reactivity, we turn to computational methods based on Density Functional Theory (DFT).[3] DFT calculations are a standard tool for predicting molecular properties like orbital energies and charge distribution.[4][5]
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily determined by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
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HOMO: Represents the ability to donate an electron (nucleophilicity).
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LUMO: Represents the ability to accept an electron (electrophilicity).[6]
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HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A smaller gap suggests the molecule is more polarizable and more reactive.
For 2-nitro-1H-indene, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. This also tends to decrease the overall HOMO-LUMO gap, indicating higher chemical reactivity compared to unsubstituted indene.[7]
Caption: The HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
An MEP map is a color-coded visualization of the total electronic distribution on the surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.
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Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles. In 2-nitro-1H-indene, these would be concentrated on the oxygen atoms of the nitro group.
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Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles. These regions would be located around the hydrogen atoms of the aromatic ring.
The MEP map for 2-nitro-1H-indene would visually confirm the powerful electron-withdrawing effect of the nitro group, highlighting the electron deficiency of the ring system.
| Computed Property | Predicted Value / Observation | Significance |
| HOMO Energy | Lowered relative to indene | Reduced nucleophilicity. |
| LUMO Energy | Significantly lowered relative to indene | Increased electrophilicity, susceptibility to nucleophilic attack.[6] |
| HOMO-LUMO Gap (ΔE) | Smaller than in indene | Higher chemical reactivity and polarizability.[6] |
| Dipole Moment | Significantly increased relative to indene | The C-NO₂ bond creates a strong dipole, increasing polarity.[7] |
Reactivity and Potential Applications in Drug Development
The directly inform its chemical reactivity and potential as a pharmacophore or synthetic intermediate.
Caption: From electronic properties to potential applications.
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Enhanced Reactivity: The lowered LUMO and electron-deficient nature of the ring system make 2-nitro-1H-indene a prime candidate for nucleophilic aromatic substitution reactions, allowing for further functionalization.
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Bioisosterism: The nitrile group, closely related to the nitro functionality, is often used as a bioisostere for halogens or carbonyl groups in drug design to modulate physicochemical properties and enhance binding affinity.[8]
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Role in Medicinal Chemistry: Nitroaromatic compounds are of significant interest in drug discovery. They can be designed as prodrugs that are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[9] Endogenous nitroreductase enzymes can reduce the nitro group to a reactive species, releasing a cytotoxic agent locally and minimizing systemic toxicity.[9] Furthermore, substituted indene and indane motifs are core structures in numerous biologically active molecules, including the anti-inflammatory drug Sulindac.[2][10]
Conclusion
2-Nitro-1H-indene is a molecule whose electronic character is dominated by the strong electron-withdrawing nitro group. This functionalization leads to distinct spectroscopic signatures, a lowered HOMO-LUMO energy gap, and an electron-deficient ring system. These properties render the molecule highly reactive towards nucleophiles and make it a valuable and versatile building block. The insights gained from both experimental data and computational analysis underscore its potential as an intermediate in the synthesis of complex molecular targets, particularly in the field of drug development where nitroaromatic moieties are increasingly exploited for targeted therapies.
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